1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol is a chemical compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . This compound is characterized by the presence of a cyclopropanol ring substituted with a 5-bromo-2-fluorophenyl group. It is a valuable compound in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 5-bromo-2-fluorobenzyl chloride with diazomethane to form the cyclopropane ring, followed by hydrolysis to yield the desired cyclopropanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cyclopropane derivatives have shown efficacy.
Wirkmechanismus
The mechanism by which 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol exerts its effects is primarily through interactions with specific molecular targets. The cyclopropanol moiety can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The bromine and fluorine substituents can modulate the compound’s electronic properties, enhancing its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine: This compound has an amine group instead of a hydroxyl group, which can significantly alter its reactivity and biological activity.
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol: The presence of a chlorine atom instead of fluorine can affect the compound’s electronic properties and reactivity.
1-(5-Bromo-2-fluorophenyl)propan-1-ol: This compound has a propanol chain instead of a cyclopropanol ring, which can influence its physical and chemical properties.
Eigenschaften
Molekularformel |
C9H8BrFO |
---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChI-Schlüssel |
MPCKTQQFMKMISO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=CC(=C2)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.